N-(2-Bromo-5-methylphenyl)thian-3-amine
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Overview
Description
N-(2-Bromo-5-methylphenyl)thian-3-amine is a chemical compound with the molecular formula C12H16BrNS and a molecular weight of 286.23 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a thian-3-amine moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-methylphenyl)thian-3-amine typically involves the bromination of a precursor compound followed by amination. One common method involves the use of bromine and a suitable solvent under controlled conditions to introduce the bromine atom at the desired position on the aromatic ring . The subsequent amination step can be achieved using ammonia or an amine derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-methylphenyl)thian-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted thian-3-amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and amines.
Scientific Research Applications
N-(2-Bromo-5-methylphenyl)thian-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-methylphenyl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and thian-3-amine moiety play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-5-methylphenyl)thian-4-amine
- 2-Amino-5-bromo-N,3-dimethylbenzamide
Uniqueness
N-(2-Bromo-5-methylphenyl)thian-3-amine is unique due to its specific substitution pattern and the presence of the thian-3-amine moiety, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H16BrNS |
---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-(2-bromo-5-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-4-5-11(13)12(7-9)14-10-3-2-6-15-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI Key |
BQYTYAJNOKUUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC2CCCSC2 |
Origin of Product |
United States |
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